

# AN-12-H5 intermediate-3 in vitro and in vivo experimental use

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## Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B12372316

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## Application Notes and Protocols for AN-12-H5 intermediate-3

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### Introduction

**AN-12-H5 intermediate-3** is a potent and highly selective small molecule inhibitor of the p110 $\alpha$  catalytic subunit of phosphoinositide 3-kinase (PI3K $\alpha$ ). Activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  subunit, are frequently observed in a variety of human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell proliferation, survival, and metabolism. **AN-12-H5 intermediate-3** demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cells harboring PIK3CA mutations, with minimal effects on cells with wild-type PIK3CA. These application notes provide detailed protocols for the in vitro and in vivo experimental use of **AN-12-H5 intermediate-3** to aid researchers in drug development and cancer biology.

### Data Presentation

#### In Vitro Efficacy

Table 1: Anti-proliferative Activity of **AN-12-H5 intermediate-3** in Human Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	IC <sub>50</sub> (nM)
MCF-7	Breast Cancer	E545K (mutant)	8.5
T47D	Breast Cancer	H1047R (mutant)	12.3
OVCAR-3	Ovarian Cancer	E542K (mutant)	15.8
COLO-205	Colorectal Cancer	H1047R (mutant)	21.4
MDA-MB-231	Breast Cancer	Wild-Type	> 1000
SK-OV-3	Ovarian Cancer	Wild-Type	> 1000

Table 2: Apoptosis Induction by **AN-12-H5 intermediate-3** in MCF-7 Cells (48h treatment)

Treatment	Concentration (nM)	% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)	-	5.2
AN-12-H5 intermediate-3	10	28.7
AN-12-H5 intermediate-3	50	65.4
AN-12-H5 intermediate-3	100	82.1

## In Vivo Efficacy

Table 3: Tumor Growth Inhibition in MCF-7 Xenograft Mouse Model

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	Tumor Growth Inhibition (%)
Vehicle	-	1540 ± 210	-
AN-12-H5 intermediate-3	25	890 ± 150	42
AN-12-H5 intermediate-3	50	420 ± 98	73

# Experimental Protocols

## In Vitro Protocols

### 1. Cell Proliferation Assay (IC<sub>50</sub> Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **AN-12-H5 intermediate-3** using a resazurin-based assay.

- Materials:
  - Cancer cell lines (e.g., MCF-7, MDA-MB-231)
  - Complete growth medium (e.g., DMEM with 10% FBS)
  - **AN-12-H5 intermediate-3** (stock solution in DMSO)
  - 96-well plates
  - Resazurin sodium salt solution
  - Plate reader (fluorescence)
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
  - Prepare serial dilutions of **AN-12-H5 intermediate-3** in complete growth medium.
  - Remove the medium from the wells and add 100 µL of the diluted compound or vehicle (DMSO) control.
  - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Add 10 µL of resazurin solution to each well and incubate for 4 hours.
  - Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value by non-linear regression analysis.

## 2. Apoptosis Assay (Annexin V Staining)

This protocol details the quantification of apoptosis induced by **AN-12-H5 intermediate-3** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

- Materials:
  - Cancer cell line (e.g., MCF-7)
  - Complete growth medium
  - **AN-12-H5 intermediate-3**
  - Annexin V-FITC Apoptosis Detection Kit
  - Flow cytometer
- Procedure:
  - Seed cells in a 6-well plate and grow to 70-80% confluency.
  - Treat cells with various concentrations of **AN-12-H5 intermediate-3** or vehicle for 48 hours.
  - Harvest cells by trypsinization and wash with cold PBS.
  - Resuspend cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within 1 hour.

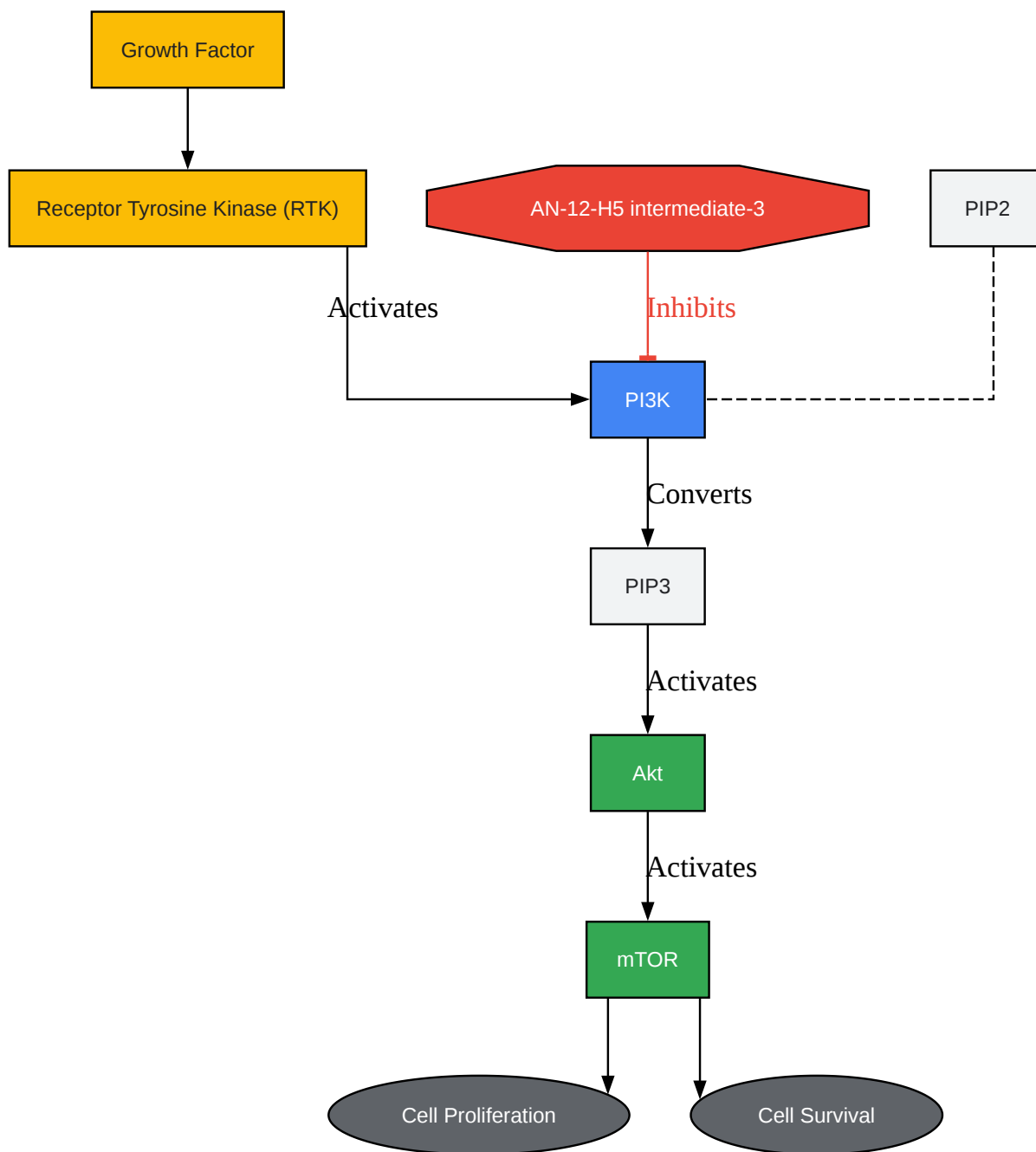
## In Vivo Protocol

### 1. Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of **AN-12-H5 intermediate-3** in a mouse xenograft model.

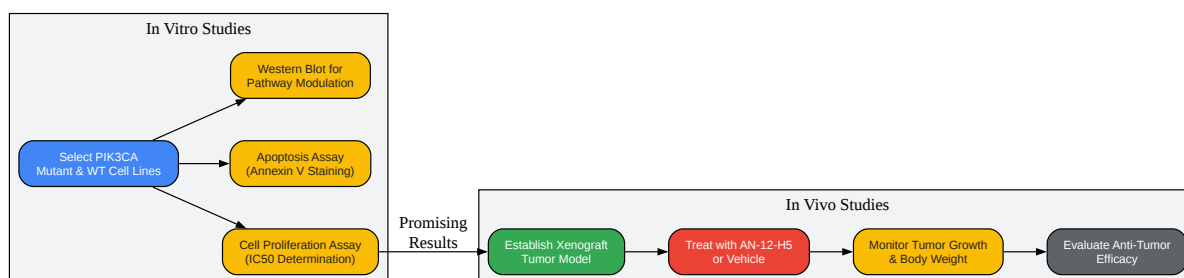
- Materials:
  - Female athymic nude mice (6-8 weeks old)
  - MCF-7 cells
  - Matrigel
  - **AN-12-H5 intermediate-3**
  - Vehicle solution (e.g., 0.5% methylcellulose)
  - Calipers
- Procedure:
  - Subcutaneously inject  $5 \times 10^6$  MCF-7 cells mixed with Matrigel into the flank of each mouse.
  - Monitor tumor growth. When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment groups.
  - Administer **AN-12-H5 intermediate-3** or vehicle orally once daily for 21 days.
  - Measure tumor volume with calipers every 3 days using the formula: Volume = (length x width<sup>2</sup>)/2.
  - Monitor body weight and general health of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Visualizations



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **AN-12-H5 intermediate-3**.



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Caption: Experimental workflow for the preclinical evaluation of **AN-12-H5 intermediate-3**.

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